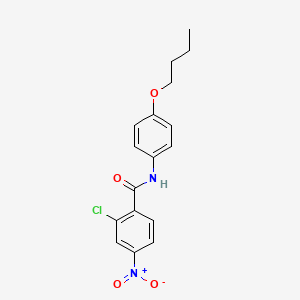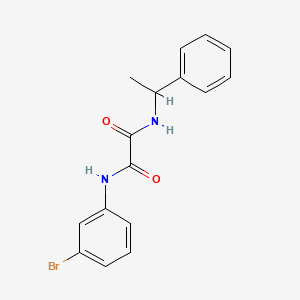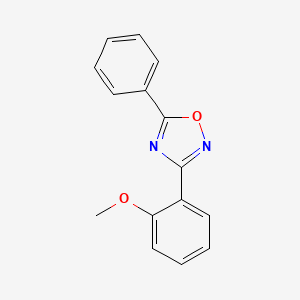
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide, also known as BNPPB, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of the volume-regulated anion channel (VRAC), which is involved in a variety of physiological processes, including cell volume regulation, apoptosis, and migration.
Mécanisme D'action
The mechanism of action of N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide involves inhibition of VRAC. VRAC is a chloride channel that is involved in cell volume regulation, apoptosis, and migration. Inhibition of VRAC by N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide results in an increase in intracellular chloride concentration, which can lead to cell swelling and ultimately cell death.
Biochemical and Physiological Effects
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has a variety of biochemical and physiological effects on cells. Inhibition of VRAC by N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has been shown to result in an increase in intracellular chloride concentration, which can lead to cell swelling and ultimately cell death. In addition, N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit cell migration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide in lab experiments is its potent inhibition of VRAC. This allows researchers to study the effects of VRAC inhibition on a variety of physiological processes, including cell volume regulation, apoptosis, and migration. However, one limitation of using N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide in lab experiments is its potential toxicity. N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has been shown to have toxic effects on cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide. One area of research is the development of more potent and specific inhibitors of VRAC. Another area of research is the study of the effects of VRAC inhibition on different cell types and in different physiological contexts. Finally, the development of new therapeutic agents based on VRAC inhibition is an area of active research.
Méthodes De Synthèse
The synthesis method for N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide involves several steps. The first step is the synthesis of 4-butoxyaniline, which is achieved by reacting 4-butoxyphenol with aniline in the presence of a catalyst. The second step is the synthesis of 2-chloro-4-nitrobenzoyl chloride, which is achieved by reacting 2-chloro-4-nitrobenzoic acid with thionyl chloride. The final step is the synthesis of N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide, which is achieved by reacting 4-butoxyaniline with 2-chloro-4-nitrobenzoyl chloride in the presence of a base.
Applications De Recherche Scientifique
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has been extensively studied in scientific research due to its potent inhibition of VRAC. VRAC is involved in a variety of physiological processes, including cell volume regulation, apoptosis, and migration. Inhibition of VRAC by N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has been shown to have a variety of effects on cells, including inhibition of cell proliferation, induction of apoptosis, and inhibition of cell migration.
Propriétés
IUPAC Name |
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-2-3-10-24-14-7-4-12(5-8-14)19-17(21)15-9-6-13(20(22)23)11-16(15)18/h4-9,11H,2-3,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTUGUHWEHBAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![allyl 4-methyl-2-[(3-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4927266.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4927278.png)

![{1-[(2-methoxy-1-naphthyl)methyl]-2-pyrrolidinyl}methanol](/img/structure/B4927290.png)

![ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(methoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4927300.png)
![2-({1-[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4927301.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4927308.png)

![3-(3,4-difluorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4927328.png)
![4-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4927344.png)
![N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4927348.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4927350.png)